molecular formula C9H11ClO2S B2603306 2-p-Tolylethanesulfonyl chloride CAS No. 88106-95-0

2-p-Tolylethanesulfonyl chloride

Cat. No. B2603306
CAS RN: 88106-95-0
M. Wt: 218.7
InChI Key: KHGAWSFTMGXQID-UHFFFAOYSA-N
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Description

Synthesis Analysis

PTESC is often used in the synthesis of various compounds. For instance, it has been used in the protection of carboxylic acid functional groups, which are often benzylated using p-toluenesulfonic acid catalysed Fischer-Speier esterification reaction . Another study reported the reactions of p-toluenesulfonyl chloride with sodium cyanide .


Molecular Structure Analysis

The molecular structure of PTESC is represented by the formula C9H11ClO2S. The InChI representation is InChI=1S/C9H11ClO2S/c1-8-2-4-9 (5-3-8)6-7-13 (10,11)12/h2-5H,6-7H2,1H3 and the Canonical SMILES representation is CC1=CC=C (C=C1)CCS (=O) (=O)Cl .


Chemical Reactions Analysis

PTESC is involved in various chemical reactions. For example, it has been used in the synthesis of O-benzyl-l-amino acids . It has also been used in the conversion of piperazinyl ethanols into chlorides via a classical O-tosylation protocol .

Scientific Research Applications

Synthesis of Nitrogen-Containing Compounds

The 2-trimethylsilylethanesulfonyl (or SES) protecting group, closely related to the tosyl (Ts) group like 2-p-Tolylethanesulfonyl chloride, shows significance in the synthesis of nitrogen-containing five-membered rings. This group has been utilized in the preparation of pyrrolines and pyrrolidines, where the SES-protected pyrrolines are hydrogenated to yield pyrrolidines with high diastereoselectivity. This highlights its role in producing complex nitrogen-containing structures (Declerck et al., 2007).

Cross-Coupling Reactions in Organic Synthesis

2-p-Tolylethanesulfonyl chloride and similar compounds are pivotal in Suzuki-Miyaura cross-coupling reactions. These reactions involve the coupling of arylmethane and alkene sulfonyl chlorides with boronic acids, demonstrating the utility of these compounds in forming carbon-carbon bonds. This method is significant for advancing synthetic strategies in medicinal chemistry and material sciences (Dubbaka & Vogel, 2004).

Electrophilic Reaction Studies

In the study of electrophilic reactions, compounds like p-Tolylsulfonyldiazomethane, which are structurally similar to 2-p-Tolylethanesulfonyl chloride, react with sulfuryl chloride and various ethers. This forms α-alkoxy-α-chloro-sulfones and α-alkoxy-α-chloroacetates, providing insights into the ionic mechanisms of these reactions (Middelbos et al., 2010).

Environmental Cleanup Applications

In the field of environmental cleanup, the use of 2-p-Tolylethanesulfonyl chloride-related compounds has been explored. For instance, molybdenum disulfide nanosheets with widened interlayer spacing have been studied for their potential in mercury capture and removal in aquatic systems. This application highlights the role of sulfonyl chloride derivatives in environmental remediation (Ai et al., 2016).

Enzyme Inhibition Studies

In the realm of biochemistry, copper(II) sulfonamide complexes, which could be synthesized using 2-p-Tolylethanesulfonyl chloride derivatives, have been studied for their enzyme inhibition activities. These complexes have been shown to inhibit carbonic anhydrase I, an enzyme relevant in various physiological processes (Uzun et al., 2021).

Mechanism of Action

Target of Action

2-p-Tolylethanesulfonyl chloride is a chemical compound that primarily targets hydroxyl groups in organic compounds . It is commonly used to convert these poor leaving groups (OH) into good leaving groups (OTs), thereby activating the hydroxyl compound .

Mode of Action

The interaction of 2-p-Tolylethanesulfonyl chloride with its targets involves the conversion of hydroxyl groups into tosylate groups . This conversion enhances the reactivity of the hydroxyl compound, enabling chemists to prepare a wide range of functional groups from the hydroxyl compound .

Biochemical Pathways

It is known that the compound plays a crucial role in organic synthesis, particularly in reactions involving the conversion of hydroxyl groups into tosylate groups . This conversion can affect various biochemical pathways by enabling the formation of a wide range of functional groups.

Result of Action

The molecular and cellular effects of 2-p-Tolylethanesulfonyl chloride’s action primarily involve the enhancement of the reactivity of hydroxyl compounds. By converting hydroxyl groups into tosylate groups, 2-p-Tolylethanesulfonyl chloride allows for the preparation of a wide range of functional groups from the hydroxyl compound .

Action Environment

The action, efficacy, and stability of 2-p-Tolylethanesulfonyl chloride can be influenced by various environmental factors. For instance, the compound’s reactivity may be affected by the presence of other chemical reagents, the pH of the solution, and the temperature of the reaction . .

properties

IUPAC Name

2-(4-methylphenyl)ethanesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO2S/c1-8-2-4-9(5-3-8)6-7-13(10,11)12/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHGAWSFTMGXQID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCS(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-p-Tolylethanesulfonyl chloride

CAS RN

88106-95-0
Record name 88106-95-0
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